6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
Description
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 6 and a 1-methylpiperidin-3-yl group at position 1. This scaffold is of significant interest due to its structural similarity to purine analogs, enabling interactions with biological targets such as kinases and receptors . Below, we compare its properties with structurally similar pyrazolo[3,4-d]pyrimidine derivatives.
Properties
Molecular Formula |
C11H14ClN5 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
6-chloro-1-(1-methylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN5/c1-16-4-2-3-9(7-16)17-10-8(6-14-17)5-13-11(12)15-10/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
LCDGTXXINHMRGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed from substituted pyrazole precursors. For example, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes hydrolysis and cyclization with urea to form the dihydroxy intermediate, which is subsequently chlorinated using POCl₃/PCl₅ to yield 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. For non-phenyl derivatives, 4-amino-5-cyanopyrazole reacts with diethyl malonate under basic conditions to form the pyrimidine ring, followed by chlorination.
Example Reaction:
Chlorination at Position 6
Phosphorus Oxychloride-Mediated Chlorination
Chlorination of hydroxy or amino groups at position 6 is achieved using POCl₃. For instance, 1H-pyrazolo[3,4-d]pyrimidin-4,6-diol reacts with POCl₃ in the presence of PCl₅ to yield 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine. This method is widely employed due to its efficiency and scalability.
Key Data:
Introduction of the 1-Methylpiperidin-3-yl Group
Nucleophilic Substitution at Position 1
The 1-methylpiperidin-3-yl group is introduced via displacement of a chlorine atom at position 1. 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine reacts with 1-methylpiperidin-3-amine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO.
Example Reaction:
Optimized Conditions:
Buchwald-Hartwig Amination
For more challenging substitutions, palladium-catalyzed coupling is employed. Using 4,6-dichloro-1-iodo-1H-pyrazolo[3,4-d]pyrimidine and 1-methylpiperidin-3-amine with Pd(OAc)₂/Xantphos as a catalyst system facilitates C–N bond formation.
Key Data:
-
Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
-
Base: Cs₂CO₃.
-
Solvent: Toluene or dioxane.
Alternative Routes via Intermediate Functionalization
Suzuki-Miyaura Coupling for Aromatic Substitutions
In cases where the pyrazolo[3,4-d]pyrimidine core requires further functionalization, Suzuki coupling with boronic acids is utilized. For example, 4-chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-6-boronic ester reacts with aryl halides to introduce substituents at position 6.
Example Reaction:
Conditions:
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).
-
Base: Na₂CO₃.
-
Solvent: DME/H₂O.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives can act as potent inhibitors of specific kinases involved in cancer progression. For instance, compounds similar to 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine have shown promising results in inhibiting the activity of p21-activated kinase 4 (PAK4), which is implicated in various cancers. Inhibition of PAK4 has been linked to reduced tumor growth and metastasis .
Inflammatory Diseases
The compound's mechanism of action includes modulation of inflammatory pathways, making it a candidate for treating autoimmune diseases. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in inflammatory responses. Selective inhibition of PI3Kδ has therapeutic implications for diseases such as systemic lupus erythematosus and multiple sclerosis .
Case Study 1: Inhibition of PI3Kδ
In a study focusing on pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized various compounds that displayed IC₅₀ values ranging from 0.018 μM to 1.892 μM against PI3Kδ. The most potent compound demonstrated significant selectivity over other PI3K isoforms, confirming the potential of these derivatives in treating inflammatory conditions .
| Compound | IC₅₀ (μM) | Selectivity Ratio (PI3Kδ vs Other Isoforms) |
|---|---|---|
| CPL302415 | 0.018 | PI3Kα/δ = 79; PI3Kβ/δ = 1415; PI3Kγ/δ = ... |
Case Study 2: Antitumor Activity
Another study evaluated the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vitro and in vivo. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cell lines through their action on specific signaling pathways .
Mechanism of Action
The mechanism of action of 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Core Modifications and Substituents
The table below highlights key structural differences and synthetic pathways among analogs:
Key Observations :
Kinase Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse kinase inhibitory profiles:
Insights :
Antibacterial Activity
Pleuromutilin derivatives with pyrazolo[3,4-d]pyrimidine side chains (e.g., 12c–14c ) demonstrate moderate antibacterial activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . The 1-methylpiperidin-3-yl group in the target compound may enhance membrane permeability compared to aryl substituents, though direct comparisons are lacking.
Physicochemical and Spectroscopic Properties
NMR and Mass Spectrometry
- Target Compound: No specific data provided, but analogs like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine show characteristic ¹H-NMR signals: Methyl group: 4.08 ppm (s) ClCH2: 4.92 ppm (s) Pyrazole C-H: 8.46 ppm (s) .
- 1-Phenyl Analogs : Aromatic protons appear at 7.5–8.5 ppm, with methyl groups near 2.5 ppm .
Solubility and Stability
- The 1-methylpiperidin-3-yl group likely improves aqueous solubility compared to hydrophobic aryl groups (e.g., 1-phenyl) .
Biological Activity
6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a pyrazolo-pyrimidine core that is critical for its biological activity. The presence of the chlorine atom and the piperidine moiety contributes to its pharmacological properties.
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies highlight their effectiveness against BRAF(V600E) mutations and other oncogenic pathways .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which is particularly relevant in diseases like rheumatoid arthritis .
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial and fungal pathogens, suggesting potential applications in treating infections .
Anticancer Activity
A study involving pyrazole derivatives demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin showed a synergistic effect, enhancing apoptosis in cancer cells .
| Compound | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |
|---|---|---|---|
| This compound | MDA-MB-231 | 5.2 | Yes |
| Control (Doxorubicin) | MDA-MB-231 | 10.0 | - |
Anti-inflammatory Activity
In models of inflammation, compounds similar to this compound have been shown to reduce the levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role in treating chronic inflammatory diseases .
Case Studies
- Breast Cancer Treatment : A combination therapy using 6-Chloro derivatives alongside established chemotherapeutics showed improved outcomes in preclinical models. The study indicated that these compounds could enhance the efficacy of existing treatments while minimizing side effects.
- Rheumatoid Arthritis : Targeting specific inflammatory pathways with this compound has shown promise in reducing symptoms and improving patient quality of life in animal models.
Q & A
Q. What are the recommended synthetic routes for 6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be optimized?
The synthesis typically involves condensation of pyrazole and chlorinated pyrimidine intermediates under reflux in organic solvents (e.g., dimethylformamide or isopropanol). Key steps include:
- Functionalization of the pyrazole core with a 1-methylpiperidin-3-yl substituent via nucleophilic substitution .
- Purification via silica gel column chromatography or recrystallization to achieve >95% purity .
- Monitoring reaction progress using TLC and adjusting reflux time (typically 12–24 hours) to maximize yield .
Q. How is structural characterization of this compound performed, and what spectral data are critical?
Nuclear Magnetic Resonance (NMR) is essential:
- 1H NMR : Signals at δ 2.39 ppm (singlet, methyl group) and δ 10.80–11.12 ppm (NH proton) confirm substituents and hydrogen bonding .
- 13C NMR : Peaks at δ 20.02 ppm (methyl carbon) and δ 61.99 ppm (methoxy in analogs) validate regiochemistry .
- Mass spectrometry (HRMS) and IR spectroscopy further confirm molecular weight and functional groups (e.g., C-Cl stretches at 600–700 cm⁻¹) .
Q. What solubility and stability profiles should researchers anticipate during in vitro assays?
- Solubility : Moderate in DMSO (>10 mM) but limited in aqueous buffers; use co-solvents like PEG-400 for biological testing .
- Stability : Stable at −20°C for >6 months in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
- Core modifications : Substituting the 6-chloro group with electron-withdrawing groups (e.g., trifluoromethyl) enhances binding to ATP pockets in kinases like FLT3 or EGFR .
- Piperidine substituents : The 1-methylpiperidin-3-yl group improves solubility and pharmacokinetics by introducing basic nitrogen for salt formation .
- Bioisosteric replacements : Replacing pyrimidine with thieno[3,2-d]pyrimidine in analogs increases metabolic stability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Mitigation strategies include:
- Standardized protocols : Use consistent ATP concentrations (e.g., 10 µM) and cell lines (e.g., HCT-116 for cytotoxicity) .
- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
- Molecular dynamics (MD) simulations : Model compound-protein interactions to explain potency differences (e.g., binding to CDK2 vs. FLT3) .
Q. How can molecular dynamics (MD) simulations inform the design of derivatives with improved target selectivity?
MD studies reveal:
- Key interactions : Hydrogen bonds between the pyrazolo[3,4-d]pyrimidine core and kinase hinge regions (e.g., Glu81 in CDK2) .
- Substituent effects : The 1-methylpiperidin-3-yl group occupies hydrophobic pockets, reducing off-target binding .
- Free energy calculations : Predict binding affinities (ΔG) to prioritize derivatives; ΔG ≤ −40 kcal/mol correlates with IC₅₀ < 100 nM .
Methodological Considerations
Q. What in vitro and in vivo models are most relevant for evaluating anticancer potential?
- In vitro : NCI-60 cell panel for broad cytotoxicity screening; primary patient-derived cells for specificity .
- In vivo : Xenograft models (e.g., MDA-MB-231 for breast cancer) using 10–50 mg/kg doses administered intraperitoneally .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂) and bioavailability via LC-MS; aim for t₁/₂ > 4 hours .
Q. How should researchers address discrepancies in solubility data between computational predictions and experimental results?
- Experimental validation : Use shake-flask methods with HPLC quantification .
- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 1:9 v/v) to mimic physiological conditions .
- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility by >50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
